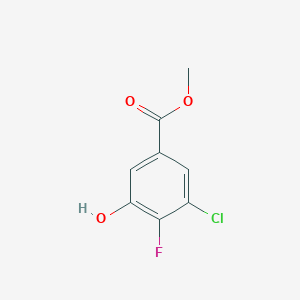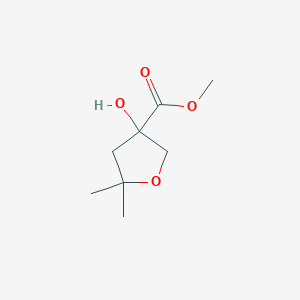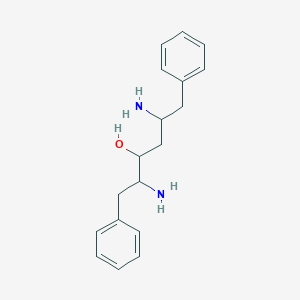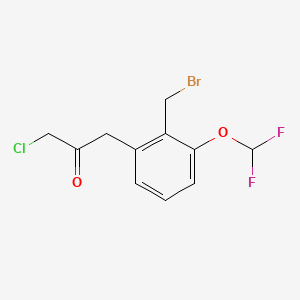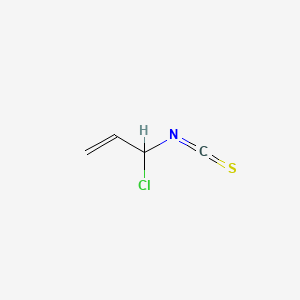
1-Chloroallyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloroallyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The general structure of isothiocyanates is R–N=C=S, where R can be a variety of organic groups . This compound, specifically, has a chloroallyl group attached to the isothiocyanate moiety, making it a unique compound with specific chemical and biological properties.
準備方法
1-Chloroallyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of primary amines with carbon disulfide and a base to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production methods often focus on optimizing these reactions for higher yields and purity, using benign solvents and catalytic conditions to minimize waste and environmental impact .
化学反応の分析
1-Chloroallyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Chloroallyl isothiocyanate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Chloroallyl isothiocyanate involves its interaction with multiple molecular targets and pathways. It can modulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . These effects are mediated through the selective modulation of cell signaling pathways, including the inhibition of carcinogenic activation, induction of antioxidants, suppression of pro-inflammatory signals, and induction of cell cycle arrest and apoptosis .
類似化合物との比較
1-Chloroallyl isothiocyanate can be compared with other isothiocyanates such as allyl isothiocyanate, phenyl isothiocyanate, and sulforaphane. While all these compounds share the isothiocyanate functional group, they differ in their specific biological activities and applications:
Allyl isothiocyanate: Known for its strong antimicrobial properties and use in food preservation.
Phenyl isothiocyanate: Commonly used in peptide sequencing and as a reagent in organic synthesis.
Sulforaphane: Noted for its potent anticancer properties and presence in cruciferous vegetables. This compound is unique due to its chloroallyl group, which imparts specific chemical reactivity and biological activity.
特性
CAS番号 |
101670-64-8 |
|---|---|
分子式 |
C4H4ClNS |
分子量 |
133.60 g/mol |
IUPAC名 |
3-chloro-3-isothiocyanatoprop-1-ene |
InChI |
InChI=1S/C4H4ClNS/c1-2-4(5)6-3-7/h2,4H,1H2 |
InChIキー |
IBJTXFMZFGUXGV-UHFFFAOYSA-N |
正規SMILES |
C=CC(N=C=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)
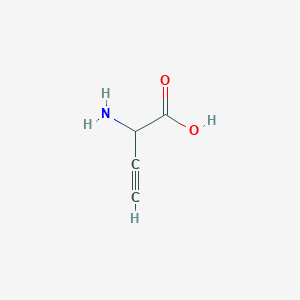
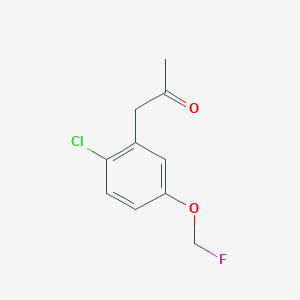

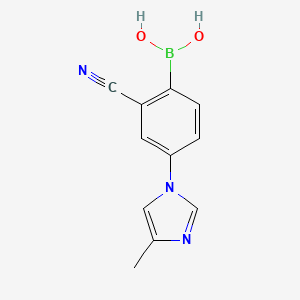

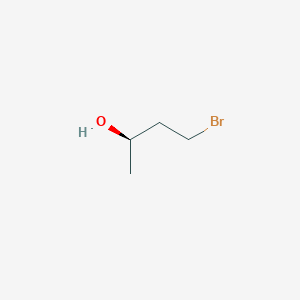
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
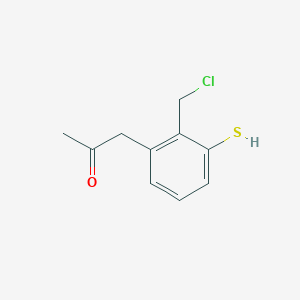
![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
